molecular formula C12H21FN2O B1476516 1-(4-Fluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one CAS No. 1996505-82-8

1-(4-Fluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one

Cat. No. B1476516
CAS RN: 1996505-82-8
M. Wt: 228.31 g/mol
InChI Key: DOTXLGMVPDAKMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one, also known as 4-Fluoropiperidin-1-yl-2-piperidin-4-yl-ethan-1-one, is a synthetic compound used in a variety of scientific research applications. It is a fluorinated piperidine derivative that has a wide range of applications in organic chemistry, biochemistry, and pharmaceuticals. This compound has been studied for its potential to be used as a drug or a drug target.

Scientific Research Applications

1-(4-Fluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-oneridin-1-yl-2-piperidin-4-yl-ethan-1-one has been used in a variety of scientific research applications. It has been studied for its potential to be used as a drug or a drug target. It has also been studied for its potential to be used as an inhibitor of phosphodiesterase-4 (PDE4). In addition, this compound has been studied for its potential to be used as a selective agonist for the serotonin receptor 5-HT2A.

Mechanism of Action

The mechanism of action of 1-(4-Fluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-oneridin-1-yl-2-piperidin-4-yl-ethan-1-one is not yet fully understood. However, it is believed that this compound acts as an inhibitor of phosphodiesterase-4 (PDE4). This inhibition leads to an increase in the levels of cyclic adenosine monophosphate (cAMP), which is involved in a variety of cellular processes. In addition, this compound has been shown to act as a selective agonist for the serotonin receptor 5-HT2A. This activation leads to an increase in serotonin levels, which is involved in a variety of physiological processes.
Biochemical and Physiological Effects
1-(4-Fluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-oneridin-1-yl-2-piperidin-4-yl-ethan-1-one has been studied for its potential to be used as a drug or a drug target. In animal studies, this compound has been shown to have antidepressant, anxiolytic, and anti-inflammatory effects. In addition, this compound has been studied for its potential to be used as an inhibitor of phosphodiesterase-4 (PDE4). This inhibition has been shown to lead to an increase in the levels of cyclic adenosine monophosphate (cAMP), which is involved in a variety of cellular processes. Furthermore, this compound has been shown to act as a selective agonist for the serotonin receptor 5-HT2A. This activation has been shown to lead to an increase in serotonin levels, which is involved in a variety of physiological processes.

Advantages and Limitations for Lab Experiments

The use of 1-(4-Fluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-oneridin-1-yl-2-piperidin-4-yl-ethan-1-one in lab experiments has several advantages. This compound is relatively easy to synthesize and is available in a high purity. In addition, it is relatively stable and has a low toxicity. However, there are also some limitations to using this compound in lab experiments. For example, this compound is not water soluble, which limits its use in aqueous solutions. In addition, this compound is not commercially available, which makes it difficult to obtain in large quantities.

Future Directions

The potential applications of 1-(4-Fluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-oneridin-1-yl-2-piperidin-4-yl-ethan-1-one are vast and varied. Future research could focus on developing new synthesis methods for this compound, as well as exploring its potential use as a drug or drug target. In addition, further research could be conducted to examine the biochemical and physiological effects of this compound and to develop new methods of using it in lab experiments. Finally,

properties

IUPAC Name

1-(4-fluoropiperidin-1-yl)-2-piperidin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21FN2O/c13-11-3-7-15(8-4-11)12(16)9-10-1-5-14-6-2-10/h10-11,14H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTXLGMVPDAKMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC(=O)N2CCC(CC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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